2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine typically involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone intermediate. This intermediate is then subjected to cyclization with ethyl acetoacetate to form the pyrazole ring. The final step involves the reduction of the ester group to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as acyl chlorides, isocyanates, and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, dihydropyrazoles, amides, ureas, and various substituted derivatives .
Scientific Research Applications
2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Cyclopentyl-1H-pyrazol-3-yl)acetic acid hydrochloride
- 1-Cyclopentyl-1H-pyrazole-3-carboxylic acid
- 1-Cyclopentyl-1H-pyrazole-3-carboxamide
Uniqueness
2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine is unique due to its specific structure, which combines a cyclopentyl group with a pyrazole ring and an ethanamine side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-(1-cyclopentylpyrazol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-7-5-9-6-8-13(12-9)10-3-1-2-4-10/h6,8,10H,1-5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCADJFQNKKLSGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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